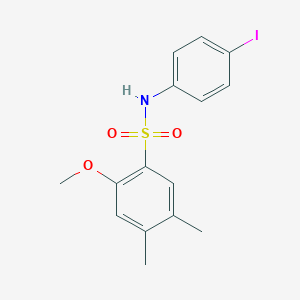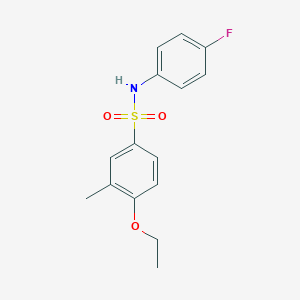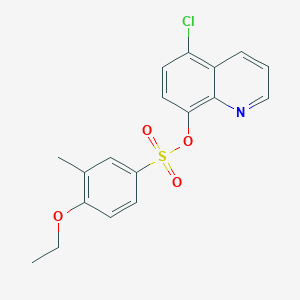
5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide, also known as TFB-TMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that this compound exhibits significant anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Mécanisme D'action
The mechanism of action of 5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide involves the inhibition of tubulin polymerization, a process that is essential for cell division. This compound binds to the colchicine-binding site of tubulin, preventing the formation of microtubules and disrupting the normal functioning of the cytoskeleton. This disruption ultimately leads to cell death.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and reduce the expression of various oncogenes. Additionally, this compound has been found to enhance the efficacy of other anticancer drugs when used in combination.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide in lab experiments is its specificity towards cancer cells, which minimizes the risk of toxicity to healthy cells. Moreover, this compound has been found to exhibit low toxicity in animal studies, making it a promising candidate for further development. However, one of the limitations of using this compound is its poor solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
Several future directions for the research on 5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide can be identified. One potential avenue is the development of novel formulations that improve its solubility and bioavailability. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other diseases besides cancer. Additionally, research can focus on the development of this compound derivatives that exhibit improved efficacy and lower toxicity. Finally, clinical trials can be conducted to evaluate the safety and efficacy of this compound in humans.
Conclusion
In conclusion, this compound is a chemical compound that has shown significant potential in the field of scientific research, particularly in the treatment of cancer. Its specificity towards cancer cells, low toxicity, and ability to enhance the efficacy of other anticancer drugs make it a promising candidate for further development. However, further research is needed to fully understand its mechanism of action and potential applications in other diseases.
Méthodes De Synthèse
5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide can be synthesized through a multistep process involving the reaction of tert-butylamine, 4-fluorobenzene, and 2-methoxybenzenesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Propriétés
Formule moléculaire |
C17H20FNO3S |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C17H20FNO3S/c1-17(2,3)12-5-10-15(22-4)16(11-12)23(20,21)19-14-8-6-13(18)7-9-14/h5-11,19H,1-4H3 |
Clé InChI |
UQARISAAXFELHZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)F |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288394.png)



![ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B288435.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288436.png)
![2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288444.png)



